molecular formula C11H11NO2 B11907863 Methyl 1H-inden-3-ylcarbamate

Methyl 1H-inden-3-ylcarbamate

Cat. No.: B11907863
M. Wt: 189.21 g/mol
InChI Key: RCFUVBFHQQOOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-inden-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an indene ring system fused with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-inden-3-ylcarbamate typically involves the reaction of indene derivatives with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of indene with methyl isocyanate in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-inden-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce indene amines .

Scientific Research Applications

Methyl 1H-inden-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1H-inden-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 1H-inden-3-ylcarbamate is unique due to its indene ring system, which imparts distinct chemical and biological properties compared to its indole-based counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl N-(3H-inden-1-yl)carbamate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)12-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

RCFUVBFHQQOOSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.